molecular formula C35H56N7O18P3S-4 B1263930 3-oxotetradecanoyl-CoA(4-)

3-oxotetradecanoyl-CoA(4-)

Cat. No. B1263930
M. Wt: 987.8 g/mol
InChI Key: IQNFBGHLIVBNOU-QSGBVPJFSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxotetradecanoyl-CoA(4-) is tetraanion of 3-oxotetradecanoyl-CoA arising from deprotonation of the phosphate and diphosphate functions;  principal microspecies at pH 7.3. It is a conjugate base of a 3-oxotetradecanoyl-CoA.

Scientific Research Applications

Synthesis and Detection in Biochemical Studies

  • Research on compounds like 3-oxohexadecanoyl-CoA, which is structurally related to 3-oxotetradecanoyl-CoA, focuses on synthesizing these compounds for biochemical studies. For instance, the synthesis of 3-oxohexadecanoyl-CoA was achieved for studying peroxisomal bifunctional proteins, highlighting its utility in enzymatic research and protein characterization (Tsuchida et al., 2017).

Biotechnological Applications

  • Bioengineering studies demonstrate the potential of using metabolic pathways involving CoA esters (like 3-oxotetradecanoyl-CoA) for producing valuable chemicals. For example, the production of 3-hydroxypropionic acid in engineered bacteria using pathways that may involve similar CoA derivatives illustrates the industrial and biotechnological relevance of these compounds (Yang et al., 2017).

Metabolic Engineering for Polymer Production

  • The engineering of microorganisms for the production of biopolymers is another area of application. Studies on the biosynthesis of polyhydroxyalkanoates, which might involve intermediates like 3-oxotetradecanoyl-CoA, reflect the broader applicability of these compounds in the field of sustainable polymer production (Srirangan et al., 2016).

Enzyme Studies and Pathway Analysis

  • Studies on enzymes like 3-oxoacyl-CoA thiolase, which act on CoA derivatives, provide insights into biochemical pathways and enzymatic mechanisms. Understanding the function of such enzymes is crucial for metabolic engineering and understanding of cellular metabolism (Miyazawa et al., 1980).

Photovoltaic Systems and Chemical Synthesis

  • Although not directly related to biochemistry, the use of algorithms like the Coyote Optimization Algorithm (COA) in photovoltaic systems indicates the cross-disciplinary applications of concepts related to CoA derivatives (Qais et al., 2019).

properties

Molecular Formula

C35H56N7O18P3S-4

Molecular Weight

987.8 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxotetradecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/p-4/t24-,28-,29-,30+,34-/m1/s1

InChI Key

IQNFBGHLIVBNOU-QSGBVPJFSA-J

Isomeric SMILES

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-oxotetradecanoyl-CoA(4-)
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3-oxotetradecanoyl-CoA(4-)
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3-oxotetradecanoyl-CoA(4-)
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3-oxotetradecanoyl-CoA(4-)
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3-oxotetradecanoyl-CoA(4-)
Reactant of Route 6
3-oxotetradecanoyl-CoA(4-)

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